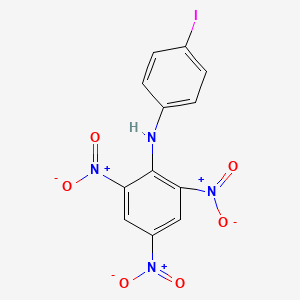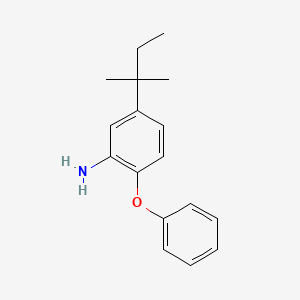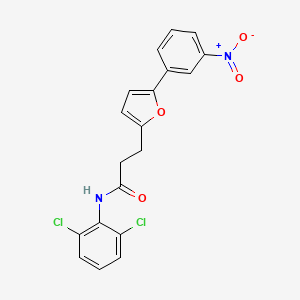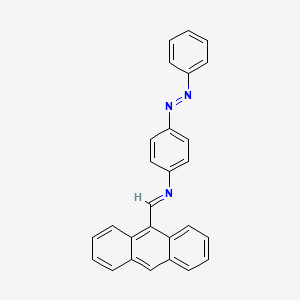
1-(3-Hydroxyphenyl)-3-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)-3-octadecylurea is an organic compound that features a hydroxyphenyl group and an octadecylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-3-octadecylurea typically involves the reaction of 3-hydroxyaniline with octadecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 3-hydroxyaniline in an appropriate solvent such as dichloromethane.
- Add octadecyl isocyanate to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxyphenyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(3-oxophenyl)-3-octadecylurea.
Reduction: Formation of 1-(3-hydroxyphenyl)-3-octadecylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)-3-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)-3-octadecylurea involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the octadecylurea moiety can interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxyphenyl)ethanone:
1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane: This compound has a similar hydroxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
1-(3-Hydroxyphenyl)-3-octadecylurea is unique due to its combination of a hydroxyphenyl group and a long octadecyl chain. This structural feature imparts amphiphilic properties, making it suitable for applications in drug delivery and material science.
Propriétés
Numéro CAS |
102253-24-7 |
|---|---|
Formule moléculaire |
C25H44N2O2 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)-3-octadecylurea |
InChI |
InChI=1S/C25H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(29)27-23-19-18-20-24(28)22-23/h18-20,22,28H,2-17,21H2,1H3,(H2,26,27,29) |
Clé InChI |
PLCGFXCACVMJGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)

![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)








![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)

